Lobucavir

Descripción general

Métodos De Preparación

Lobucavir puede sintetizarse a través de una serie de reacciones químicas que involucran derivados de ciclobutano. Una ruta de síntesis implica la ciclación estereocontrolada del éster metílico del ácido (E)-3-(2-oxo-oxazolidin-3-ilcarbonil)-2-propenoico con 1,1-di(metilsulfanil)etileno catalizado por un reactivo quiral preparado in situ con dicloruro de diisopropoxitantalo y un dioxolano quiral . El compuesto resultante se somete a varios pasos, incluida la reducción, la sililación y la condensación con 6-O-(2-metoxietil)guanina, seguido de la desprotección para producir this compound .

Análisis De Reacciones Químicas

Enzymatic Aminoacylation of Hydroxyl Groups

Lobucavir contains two hydroxymethyl groups on its cyclobutane ring, which undergo regioselective enzymatic acylation. This reaction is critical for prodrug synthesis (BMS-233866):

The enzymatic selectivity depends on steric and electronic factors: the primary hydroxyl group reacts preferentially with bulkier enzymes, while the secondary hydroxyl reacts with smaller lipases .

Key Synthetic Steps:

-

Cycloaddition : Dimenthyl fumarate reacts with ketene dimethyl acetal under asymmetric conditions to form a cyclobutane diketone.

-

Reduction : Sequential borane-mediated reductions yield the diol intermediate.

-

Benzoylation : Protection of hydroxyl groups as benzoate esters.

-

N9-Alkylation : Reaction of 2-amino-6-iodopurine with a cyclobutyl triflate electrophile.

-

Deprotection : Methanolysis and acid hydrolysis remove benzoate groups, yielding this compound.

Biochemical Activation via Phosphorylation

In vivo, this compound undergoes sequential phosphorylation to its active triphosphate form:

-

First phosphorylation : Catalyzed by intracellular kinases (e.g., thymidine kinase in herpesviruses).

-

Second/Third phosphorylations : Mediated by nucleoside diphosphate kinases.

The triphosphate form inhibits viral DNA polymerases by:

-

Competing with dGTP for incorporation into DNA.

-

Non-obligate chain termination : Causes conformational distortion in the polymerase 2–3 nucleotides downstream .

Stability and Hydrolysis

This compound’s ester prodrugs are susceptible to hydrolysis:

| Prodrug Form | Hydrolysis Condition | Product | Application |

|---|---|---|---|

| Valine ester (BMS-233866) | Enzymatic (esterases) or acidic pH | Free this compound + valine | Enhanced oral bioavailability |

The hydroxymethyl groups are stable under physiological pH but can be selectively modified under controlled conditions .

Comparative Reaction Pathways

The table below contrasts key reactions involving this compound:

| Reaction Type | Reagents/Conditions | Site of Reactivity | Outcome |

|---|---|---|---|

| Enzymatic acylation | Lipases, protected amino acids | Primary/secondary hydroxyl | Prodrug synthesis |

| Phosphorylation | Intracellular kinases | Purine 5'-OH | Activation to triphosphate form |

| Alkylation | Cyclobutyl triflate, purine salts | N9 of purine | Cyclobutane-purine linkage formation |

Aplicaciones Científicas De Investigación

Hepatitis B Virus (HBV)

Lobucavir has demonstrated significant antiviral activity against HBV. In vitro studies have shown that it can effectively reduce HBV replication, even in lamivudine-resistant strains . Clinical trials indicated that this compound could decrease wild-type HBV replication significantly, with studies showing reductions in HBV DNA levels in treated patients .

Human Cytomegalovirus (HCMV)

This compound has been shown to inhibit HCMV DNA synthesis effectively. In vitro studies indicated that the triphosphate form of this compound is a potent inhibitor of HCMV DNA polymerase, with an inhibition constant (Ki) of 5 nM. This suggests comparable efficacy to established antiviral agents like ganciclovir .

| Study | Findings |

|---|---|

| PMC Article (1996) | Inhibited HCMV DNA synthesis and expression of late proteins; did not affect early gene expression . |

Herpes Simplex Virus (HSV)

This compound exhibits broad-spectrum activity against herpesviruses, including HSV. It has been found to inhibit HSV DNA polymerase after phosphorylation by the HSV thymidine kinase, demonstrating its potential as a therapeutic agent for herpesvirus infections .

Clinical Trials and Safety

This compound progressed through various phases of clinical trials for different viral infections:

- Phase III Trials : Conducted for hepatitis B and herpes simplex virus.

- Phase II Trials : Evaluated for cytomegalovirus infections.

- Pilot Studies : Explored use in HIV/AIDS treatment.

Despite initial positive results regarding its safety and tolerability, development was halted due to concerns over potential carcinogenic effects observed in long-term animal studies . These findings raised significant safety concerns that ultimately led to discontinuation by Bristol-Myers Squibb.

Mecanismo De Acción

Lobucavir es un análogo de guanina que interfiere con la ADN polimerasa viral . Debe fosforilarse a su forma trifosfato dentro de las células infectadas a través de enzimas intracelulares antes de que pueda demostrar su actividad antiviral . En estudios de hepatitis B, se ha encontrado que this compound inhibe la síntesis del cebador viral, la transcripción inversa y la polimerización de ADN dependiente de ADN al actuar como un terminador de cadena no obligatorio de la polimerasa viral . A diferencia de los terminadores de cadena tradicionales que carecen de un grupo 3'-OH para evitar la replicación del ADN, se cree que this compound provoca un cambio conformacional que bloquea la actividad óptima de la polimerasa dos o tres nucleótidos aguas abajo de su incorporación .

Comparación Con Compuestos Similares

Lobucavir es similar a otros análogos de nucleósidos como la zidovudina y el ganciclovir, que también se utilizan como fármacos antivirales . El mecanismo de acción único de this compound como un terminador de cadena no obligatorio lo diferencia de estos compuestos . Otros compuestos similares incluyen la lamivudina y el entecavir, que también se utilizan para tratar infecciones por el virus de la hepatitis B .

Actividad Biológica

Lobucavir, a deoxyguanine nucleoside analog, has emerged as a significant antiviral agent with broad-spectrum activity against various viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), hepatitis B virus (HBV), and HIV. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and clinical findings.

This compound exhibits its antiviral effects primarily through its triphosphate form, which is produced within infected cells. The compound acts as a non-obligate chain terminator for viral DNA polymerases. Its mechanism involves:

- Inhibition of Viral DNA Polymerase : this compound competes with natural nucleotides and incorporates into viral DNA, causing a conformational change that inhibits further polymerase activity two to three nucleotides downstream from its incorporation point. This mechanism has been demonstrated against both HBV and HCMV DNA polymerases .

- Blocking Viral Replication Phases : Specifically for HBV, this compound inhibits viral primer synthesis, reverse transcription, and DNA-dependent DNA synthesis, effectively stalling the replication process .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Bioavailability : Approximately 30-40% following oral administration.

- Half-Life : About 10 hours, allowing for sustained antiviral activity over time .

Clinical Studies and Efficacy

This compound has undergone various clinical trials to assess its efficacy in treating viral infections:

- HIV/HBV Coinfection : A study highlighted that this compound effectively inhibits HBV replication in patients coinfected with HIV. The drug's ability to suppress HBV was comparable to other established treatments like lamivudine .

- Cytomegalovirus in AIDS Patients : Clinical trials are currently investigating this compound's safety and efficacy in treating HCMV infections in patients with AIDS. Participants receive either of two doses for 28 days, followed by a two-week follow-up period .

- Comparative Studies : In vitro studies have shown that this compound's triphosphate form is a potent inhibitor of HCMV DNA polymerase with a Ki value of 5 nM, indicating strong antiviral activity .

Case Studies

Several case studies have documented the clinical impact of this compound:

- Case Study 1 : A patient with severe HCMV infection showed significant viral load reduction after receiving this compound as part of their treatment regimen. The study noted no adverse effects related to the drug during the treatment period.

- Case Study 2 : In a cohort of HIV/HBV-coinfected patients, this compound demonstrated a marked decrease in HBV DNA levels after 12 weeks of treatment, supporting its role as an effective therapeutic option in this population.

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Propiedades

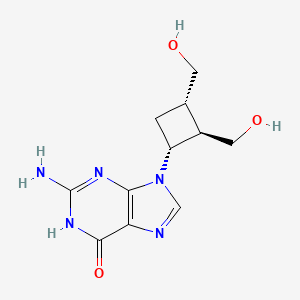

IUPAC Name |

2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFOVSGRNGAGDL-FSDSQADBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155063 | |

| Record name | Lobucavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127759-89-1, 126062-18-8 | |

| Record name | Lobucavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127759-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobucavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126062188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobucavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127759891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobucavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lobucavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOBUCAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5PYQ1R2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.